molecular formula C20H16O2 B1610039 4-(Hydroxydiphenylmethyl)benzaldehyde CAS No. 220176-13-6

4-(Hydroxydiphenylmethyl)benzaldehyde

Cat. No.: B1610039
CAS No.: 220176-13-6
M. Wt: 288.3 g/mol
InChI Key: SMVFLFVQDXKQHR-UHFFFAOYSA-N
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Description

4-(Hydroxydiphenylmethyl)benzaldehyde is an organic compound with the molecular formula C20H16O2 and a molecular weight of 288.34 g/mol It is a derivative of benzaldehyde, characterized by the presence of a hydroxydiphenylmethyl group attached to the benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxydiphenylmethyl)benzaldehyde typically involves the reaction of benzaldehyde with diphenylmethanol under specific conditions. One common method is the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde and makes it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . This method allows for the efficient synthesis of substituted benzaldehydes.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of catalytic methods and environmentally friendly reagents is often preferred to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxydiphenylmethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-(Hydroxydiphenylmethyl)benzoic acid, while reduction can produce 4-(Hydroxydiphenylmethyl)benzyl alcohol .

Mechanism of Action

The mechanism of action of 4-(Hydroxydiphenylmethyl)benzaldehyde involves its interaction with various molecular targets and pathways. For example, in biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The specific pathways involved depend on the context of its application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Hydroxydiphenylmethyl)benzaldehyde include:

Uniqueness

This compound is unique due to the presence of both hydroxyl and diphenylmethyl groups, which confer distinct chemical properties and reactivity compared to its simpler analogues. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-[hydroxy(diphenyl)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-15-16-11-13-19(14-12-16)20(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVFLFVQDXKQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445501
Record name 4-(hydroxydiphenylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220176-13-6
Record name 4-(hydroxydiphenylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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